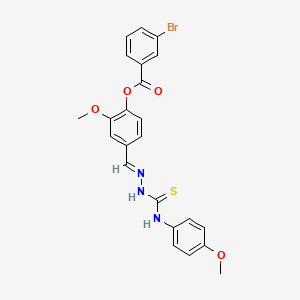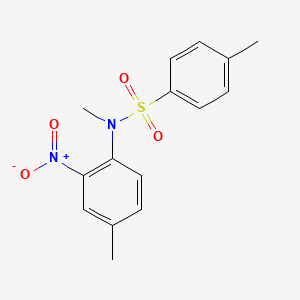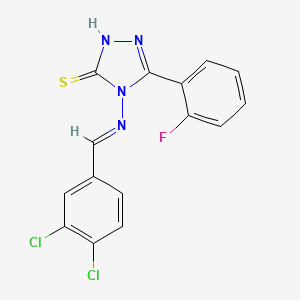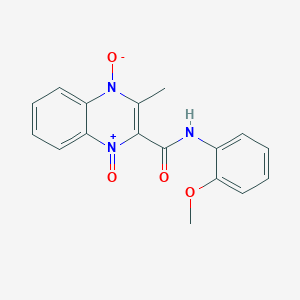
2-Methoxy-4-((2-((4-methoxyphenyl)carbamothioyl)hydrazono)methyl)phenyl 3-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-((2-((4-methoxyphenyl)carbamothioyl)hydrazono)methyl)phenyl 3-bromobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxy groups, a carbamothioyl group, and a bromobenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-((2-((4-methoxyphenyl)carbamothioyl)hydrazono)methyl)phenyl 3-bromobenzoate typically involves multiple steps. One common method includes the condensation of vanillin and p-anisidine to form a Schiff base, followed by further reactions to introduce the carbamothioyl and bromobenzoate groups . The reaction conditions often involve the use of solvents like methanol and water, with stirring at room temperature for specific durations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-((2-((4-methoxyphenyl)carbamothioyl)hydrazono)methyl)phenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromobenzoate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the replacement of the bromine atom with various nucleophiles.
Scientific Research Applications
2-Methoxy-4-((2-((4-methoxyphenyl)carbamothioyl)hydrazono)methyl)phenyl 3-bromobenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-((2-((4-methoxyphenyl)carbamothioyl)hydrazono)methyl)phenyl 3-bromobenzoate involves its interaction with specific molecular targets. The compound’s methoxy and carbamothioyl groups play crucial roles in its biological activity, potentially interacting with enzymes and other proteins. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may modulate oxidative stress and inhibit microbial growth .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-((4-methoxyphenylimino)methyl)phenol: Similar structure but lacks the bromobenzoate moiety.
4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline: Shares the methoxyphenyl group but differs in other functional groups.
Uniqueness
2-Methoxy-4-((2-((4-methoxyphenyl)carbamothioyl)hydrazono)methyl)phenyl 3-bromobenzoate is unique due to its combination of methoxy, carbamothioyl, and bromobenzoate groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
CAS No. |
765912-83-2 |
|---|---|
Molecular Formula |
C23H20BrN3O4S |
Molecular Weight |
514.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C23H20BrN3O4S/c1-29-19-9-7-18(8-10-19)26-23(32)27-25-14-15-6-11-20(21(12-15)30-2)31-22(28)16-4-3-5-17(24)13-16/h3-14H,1-2H3,(H2,26,27,32)/b25-14+ |
InChI Key |
GNTZJKIZKPNLGW-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=S)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-methoxyethyl)amino]-3-((Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12008119.png)
![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008123.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12008128.png)


![4-Methyl-2-[(4-methylanilino)methyl]aniline](/img/structure/B12008144.png)


![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12008151.png)


![2,2-Dibromo-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B12008167.png)

